

Spectroscopic comparison of "2-(Furan-2-yl)acetic acid" and its hydrogenated analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Furan-2-yl)acetic acid

Cat. No.: B1265584

[Get Quote](#)

A Spectroscopic Showdown: 2-(Furan-2-yl)acetic Acid vs. Its Saturated Scion

In the realm of organic chemistry and drug development, the structural nuances of a molecule can dictate its biological activity. This guide provides a detailed spectroscopic comparison of **2-(Furan-2-yl)acetic acid**, an aromatic carboxylic acid, and its hydrogenated counterpart, 2-(Tetrahydrofuran-2-yl)acetic acid. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can illuminate the distinct electronic and structural features that arise from the saturation of the furan ring. This comparative analysis, supported by experimental data and protocols, offers researchers a foundational understanding of how seemingly subtle molecular modifications can be clearly delineated through modern analytical techniques.

At a Glance: Key Spectroscopic Differences

The hydrogenation of the aromatic furan ring in **2-(Furan-2-yl)acetic acid** to the saturated tetrahydrofuran ring in its analog brings about predictable yet profound changes in their spectroscopic profiles. The disappearance of aromatic proton and carbon signals in the NMR spectra, the loss of C=C stretching vibrations in the IR spectrum, and a shift in the molecular ion peak in the mass spectrum provide clear evidence of this transformation.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-(Furan-2-yl)acetic acid** and 2-(Tetrahydrofuran-2-yl)acetic acid.

Table 1: ^1H NMR Spectroscopic Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
2-(Furan-2-yl)acetic acid	-COOH	~12.5 (broad s)	Singlet
	H5'	7.35	Multiplet
	H4'	6.35	Multiplet
	H3'	6.25	Multiplet
	-CH ₂ -	3.65	Singlet
2-(Tetrahydrofuran-2-yl)acetic acid	-COOH	10.0 - 12.0 (broad s)	Singlet
	H2	4.0 - 4.3	Multiplet
	H5	3.7 - 4.0	Multiplet
	-CH ₂ -	2.5 - 2.8	Multiplet
	H3, H4	1.8 - 2.2	Multiplet

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
2-(Furan-2-yl)acetic acid	-C=O	~172
C2'	~148	
C5'	~142	
C3'	~110	
C4'	~108	
-CH ₂ -	~35	
2-(Tetrahydrofuran-2-yl)acetic acid	-C=O	170 - 175
C2	75 - 80	
C5	65 - 70	
-CH ₂ -	40 - 45	
C3, C4	25 - 35	

Table 3: IR Spectroscopic Data

Compound	Functional Group	Vibrational Frequency (cm ⁻¹)
2-(Furan-2-yl)acetic acid	O-H (Carboxylic Acid)	3100 - 2500 (broad)
C-H (aromatic)	~3100	
C-H (aliphatic)	~2900	
C=O (Carboxylic Acid)	~1700	
C=C (Furan Ring)	~1600, ~1500	
2-(Tetrahydrofuran-2-yl)acetic acid	O-H (Carboxylic Acid)	3300 - 2500 (broad)
C-H (aliphatic)	2950 - 2850	
C=O (Carboxylic Acid)	~1710	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
2-(Furan-2-yl)acetic acid	C ₆ H ₆ O ₃	126.11	126 [M] ⁺ , 81 [M-COOH] ⁺
**2-(Tetrahydrofuran-2-yl			

- To cite this document: BenchChem. [Spectroscopic comparison of "2-(Furan-2-yl)acetic acid" and its hydrogenated analog]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265584#spectroscopic-comparison-of-2-furan-2-yl-acetic-acid-and-its-hydrogenated-analog\]](https://www.benchchem.com/product/b1265584#spectroscopic-comparison-of-2-furan-2-yl-acetic-acid-and-its-hydrogenated-analog)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com